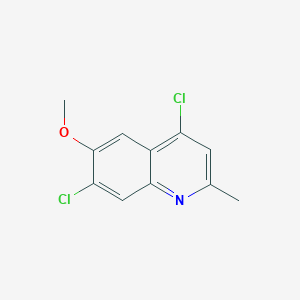
4,7-Dichloro-6-methoxy-2-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dichloro-6-methoxy-2-methylquinoline is a chemical compound with the molecular formula C11H9Cl2NO It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 4,7-Dichloro-6-methoxy-2-methylquinoline can be achieved through several methods. One common synthetic route involves the reaction of 2-methylquinoline with chlorinating agents to introduce chlorine atoms at the 4 and 7 positions. The methoxy group can be introduced through a methylation reaction using methanol and a suitable catalyst . Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow reactors and high-throughput screening .
Chemical Reactions Analysis
4,7-Dichloro-6-methoxy-2-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 7 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,7-Dichloro-6-methoxy-2-methylquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,7-Dichloro-6-methoxy-2-methylquinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
4,7-Dichloro-6-methoxy-2-methylquinoline can be compared with other similar compounds, such as:
4-Chloro-6-methoxy-2-methylquinoline: This compound has one less chlorine atom and may exhibit different reactivity and biological activity.
4,6-Dichloro-2-methylquinoline: Lacks the methoxy group, which can affect its chemical properties and applications.
2-Chloro-6,7-dimethoxy-4-methylquinoline: Contains additional methoxy groups, potentially altering its reactivity and uses.
Properties
Molecular Formula |
C11H9Cl2NO |
|---|---|
Molecular Weight |
242.10 g/mol |
IUPAC Name |
4,7-dichloro-6-methoxy-2-methylquinoline |
InChI |
InChI=1S/C11H9Cl2NO/c1-6-3-8(12)7-4-11(15-2)9(13)5-10(7)14-6/h3-5H,1-2H3 |
InChI Key |
WBORXSCRVVTIRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C(=CC2=N1)Cl)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















